ethyl 1'-acetyl-3-(2,4-difluorobenzyl)-1,4'-bipiperidine-3-carboxylate
Overview
Description
Ethyl 1'-acetyl-3-(2,4-difluorobenzyl)-1,4'-bipiperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H30F2N2O3 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.22244915 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reaction Behavior
- Syntheses of Some 1-(α-Hydroxybenzyl)thieno[3,4-b]indolizine Derivatives and Their Unexpected Condensation Reactions : This study explores the synthesis of ethyl 3-(benzyl or methylthio)-1-(a-hydroxybenzyl)-thieno[3,4-b]indolizine-9-carboxylates, showcasing the reactivity and unexpected condensation products of similar complex molecules (A. Kakehi, H. Suga, S. Hatayama, D. Kubo, 2005).
Catalytic Applications and Chemical Transformations
- Alkoxycarbonylpiperidines as N-nucleophiles in the palladium-catalyzed aminocarbonylation : The use of piperidines possessing ester functionality in palladium-catalyzed aminocarbonylation reactions indicates the potential utility of complex esters in synthetic organic chemistry, offering insights into catalytic applications (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).
Enzymatic and Kinetic Studies
- Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid : Demonstrates the use of enzymatic processes for the resolution of enantiomers, highlighting the potential for biocatalytic applications in the synthesis or modification of complex organic compounds (S. Kasture, R. Varma, U. R. Kalkote, S. Nene, B. Kulkarni, 2005).
Pharmaceutical and Biomedical Research
- Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain : This study on the synthesis of prodrugs for improving oral pharmacokinetics of active pharmaceutical ingredients exemplifies the exploration of ester derivatives for medical applications, potentially applicable to the development of new therapeutic agents (R. Rais, J. Vávra, T. Tichý, et al., 2017).
Properties
IUPAC Name |
ethyl 1-(1-acetylpiperidin-4-yl)-3-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2N2O3/c1-3-29-21(28)22(14-17-5-6-18(23)13-20(17)24)9-4-10-26(15-22)19-7-11-25(12-8-19)16(2)27/h5-6,13,19H,3-4,7-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBHXDZHUPWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C(=O)C)CC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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